SK-216

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

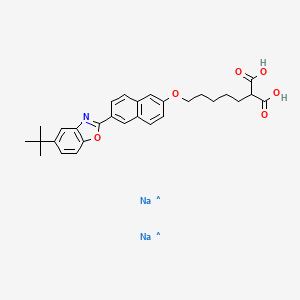

C29H31NNa2O6 |

|---|---|

分子量 |

535.5 g/mol |

InChI |

InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);; |

InChI 键 |

RNZHQNXNGPDCDY-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)O)C(=O)O.[Na].[Na] |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of SK-216 in Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PAI-1 and Its Inhibition

SK-216: A Specific PAI-1 Inhibitor

Quantitative Data on PAI-1 Inhibition

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | PAI-1 | Not Specified in articles | 44 | International Patent WO04/010996[1][2][3][4] |

Putative Mechanism of Action of this compound

Interaction with the Flexible Joint Region

Allosteric Inhibition

The following diagram illustrates the potential inhibitory pathways of this compound based on these putative mechanisms.

Experimental Protocols

PAI-1 Activity Assay (General Chromogenic Method)

Principle: This assay measures the residual activity of a known amount of tPA or uPA after incubation with a sample containing PAI-1. The remaining active plasminogen activator converts plasminogen to plasmin, which then cleaves a chromogenic substrate, producing a colorimetric signal that is inversely proportional to the PAI-1 activity.

Materials:

-

Recombinant human tPA or uPA

-

Human plasminogen

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Assay buffer (e.g., Tris-HCl buffer with Tween 20)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of this compound at various concentrations.

-

Add a solution containing plasminogen and the chromogenic substrate to each well.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in a microplate reader at timed intervals.

-

The rate of color development is proportional to the residual plasminogen activator activity.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay is used to assess the anti-angiogenic potential of this compound by measuring its effect on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures.

Principle: When cultured on a basement membrane extract (e.g., Matrigel), endothelial cells will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis. The extent of tube formation can be quantified and used to evaluate the pro- or anti-angiogenic effects of test compounds.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

96-well plate

-

This compound

-

VEGF (as a pro-angiogenic stimulus)

-

Calcein AM (for fluorescent visualization of tubes)

-

Inverted microscope with a camera

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

-

Harvest HUVECs and resuspend them in a basal medium containing a low concentration of serum.

-

Treat the HUVECs with various concentrations of this compound, along with a positive control (e.g., VEGF) and a vehicle control.

-

Seed the treated HUVECs onto the solidified basement membrane extract in the 96-well plate.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for several hours (typically 4-18 hours).

-

After incubation, the cells can be stained with Calcein AM for visualization.

-

Capture images of the tube networks using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Caption: Workflow for the HUVEC tube formation assay.

In Vivo Studies and Therapeutic Implications

Preclinical studies have demonstrated the in vivo efficacy of this compound in various disease models.

Anti-Tumor and Anti-Angiogenic Effects

Anti-Fibrotic Effects

Conclusion

References

- 1. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Association between Plasminogen Activator Inhibitor-1 and Osimertinib Tolerance in EGFR-Mutated Lung Cancer via Epithelial–Mesenchymal Transition [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The reactive-center loop of active PAI-1 is folded close to the protein core and can be partially inserted - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TK216: A Dual-Mechanism Inhibitor Targeting Ewing Sarcoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ewing Sarcoma is a devastating pediatric bone and soft tissue cancer driven by a specific chromosomal translocation, most commonly resulting in the EWS-FLI1 fusion oncoprotein.[1] This aberrant transcription factor is critical for tumor progression, making it a prime target for therapeutic intervention. TK216 emerged as a promising small molecule designed to directly inhibit the oncogenic activity of EWS-FLI1.[2] Preclinical and clinical studies have elucidated its mechanism and efficacy, while also revealing a more complex pharmacological profile than initially understood.

This technical guide provides a detailed overview of TK216, focusing on its dual mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation. While direct modulation of the tumor microenvironment by TK216 is not extensively documented, this guide will infer potential impacts based on its primary cytotoxic and signaling effects.

Core Mechanism of Action

TK216 was initially developed to disrupt the protein-protein interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), a necessary partner for its transcriptional activity.[2][3] This interaction is crucial for driving the oncogenic gene expression program that leads to Ewing Sarcoma.[1] More recent evidence, however, has unveiled a second, potent mechanism: TK216 also functions as a microtubule destabilizing agent.[4][5] This dual action contributes to its cytotoxic effects and explains its observed synergy with other microtubule-targeting agents like vincristine.[4]

Inhibition of the EWS-FLI1/RHA Interaction

The EWS-FLI1 fusion protein acts as an aberrant transcription factor, and its interaction with RHA is essential for its function.[1] TK216 was designed to bind to EWS-FLI1, thereby preventing its association with RHA and inhibiting the transcription of downstream target genes responsible for cell proliferation and survival.[2]

Microtubule Destabilization

Subsequent research has shown that TK216 also acts as a microtubule destabilizing agent.[4][5] This activity is independent of EWS-FLI1 expression, explaining the observed anti-cancer effects of TK216 in cell lines that do not harbor this fusion protein.[4] This mechanism also provides a rationale for the synergistic anti-tumor activity observed when TK216 is combined with vincristine, another microtubule inhibitor that binds to a different site on tubulin.[4]

Signaling Pathways and Experimental Workflows

EWS-FLI1 Signaling Pathway and TK216's Intended Point of Intervention

Caption: Intended mechanism of TK216 in disrupting the EWS-FLI1 signaling pathway.

TK216's Microtubule Destabilizing Effect and Experimental Workflow for its Discovery

Caption: Logical workflow leading to the discovery of TK216's effect on microtubules.

Quantitative Data

Preclinical In Vitro Efficacy

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Acute Myeloid Leukemia | 0.363 | [6] |

| TMD-8 | Diffuse Large B-cell Lymphoma | 0.152 | [6] |

| A4573 | Ewing Sarcoma | Dose-dependent inhibition observed | [6] |

| ABC-DLBCL | Diffuse Large B-cell Lymphoma | 0.375 | [7] |

| GCB-DLBCL | Diffuse Large B-cell Lymphoma | 0.374 | [7] |

| MCL | Mantle Cell Lymphoma | 0.339 | [7] |

| MZL | Marginal Zone Lymphoma | 0.292 | [7] |

| CLL | Chronic Lymphocytic Leukemia | 1.112 | [7] |

| PMBCL | Primary Mediastinal B-cell Lymphoma | 0.547 | [7] |

| CTCL | Cutaneous T-cell Lymphoma | 0.645 | [7] |

| PTCL-NOS | Peripheral T-cell Lymphoma, Not Otherwise Specified | 0.436 | [7] |

| ALCL | Anaplastic Large Cell Lymphoma | 0.193 | [7] |

| Canine DLBCL | Canine Diffuse Large B-cell Lymphoma | 0.815 | [7] |

Preclinical In Vivo Efficacy

| Model | Treatment | Outcome | Reference |

| TMD-8 Xenograft | TK216 (100 mg/kg, p.o., twice daily for 13 days) | Tumor growth inhibition | [6] |

| SK-N-MC (Ewing Sarcoma) Xenograft | Etoposide followed by TK216 (25 mg/kg or 50 mg/kg QD for 37 days) | Efficacy similar to but less sustained than entinostat. Toxicity observed at both doses. | [8] |

Clinical Efficacy (Phase 1/2 Study NCT02657005)

| Parameter | Value | Reference |

| Patient Population | Relapsed/Refractory Ewing Sarcoma | [9][10][11] |

| Total Patients Enrolled | 85 | [10][11] |

| Recommended Phase 2 Dose (RP2D) | 200 mg/m²/day as a 14-day continuous infusion | [10][11] |

| Overall Clinical Benefit Rate (CR+PR+SD) at RP2D | 46.4% | [9][12] |

| Complete Response (CR) at RP2D | 7.1% | [9][12] |

| Stable Disease (SD) at RP2D | 39.3% | [9][12] |

| Median Duration of Stable Disease | 113 days (range 62-213) | [9][12] |

| 6-month Progression-Free Survival (Cohorts 9 & 10) | 11.9% | [10][11] |

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Lines: Various cancer cell lines, including Ewing Sarcoma (A4573) and lymphoma cell lines.[6][7]

-

Treatment: Cells were treated with varying concentrations of TK216 (e.g., 0.03 µM to 1 µM) for specified durations (e.g., 24-72 hours).[6]

-

Analysis: Cell proliferation was assessed using standard methods such as MTT or CellTiter-Glo assays to determine the half-maximal inhibitory concentration (IC50). Apoptosis was evaluated by measuring cleaved Caspase-3 levels.[6]

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID/IL2gr-null).[8]

-

Tumor Implantation: Human cancer cells (e.g., TMD-8 or SK-N-MC) were injected subcutaneously or into the relevant tissue.[6][8]

-

Treatment Regimen: Once tumors reached a specified volume, mice were treated with TK216 (e.g., 100 mg/kg orally, twice daily) or a combination regimen.[6][8]

-

Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition. Animal weight and overall health were monitored for toxicity.[6][8]

Phase 1/2 Clinical Trial (NCT02657005)

-

Study Design: An open-label, multicenter, dose-escalation (3+3 design) and dose-expansion study.[10][11]

-

Patient Population: Patients aged 8 years and older with relapsed or refractory Ewing Sarcoma.[13]

-

Intervention: TK216 administered as a continuous intravenous infusion for durations of 7, 10, 14, or 28 days. Vincristine could be added after the second cycle.[10][11]

-

Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of TK216.[13]

-

Secondary Objectives: To assess the safety profile, pharmacokinetics, and anti-tumor activity of TK216.[13]

-

Tumor Response Evaluation: Assessed by MRI according to RECIST v1.1 criteria.[13]

Modulation of the Tumor Microenvironment (TME)

Direct studies on the effect of TK216 on the TME are limited. However, based on its known mechanisms, we can infer potential indirect effects:

-

Induction of Apoptosis: By inducing apoptosis in tumor cells, TK216 could lead to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). This, in turn, could potentially stimulate an anti-tumor immune response by recruiting and activating immune cells within the TME.

-

Disruption of Angiogenesis: Microtubule-destabilizing agents can interfere with endothelial cell function and inhibit angiogenesis. While not directly studied for TK216, this is a known class effect that could impact the tumor vasculature.

-

Alteration of Cytokine Profile: The widespread cell death induced by TK216 could alter the cytokine and chemokine milieu within the TME, potentially influencing the infiltration and function of various immune cell subsets.

Further research is warranted to specifically investigate the impact of TK216 on the cellular and molecular components of the Ewing Sarcoma tumor microenvironment.

Conclusion and Future Directions

TK216 is a novel anti-cancer agent with a unique dual mechanism of action, targeting both the EWS-FLI1 oncoprotein and microtubule dynamics. While it has shown modest activity in heavily pre-treated Ewing Sarcoma patients, its full potential, particularly in combination therapies, is still being explored. The discovery of its microtubule-destabilizing properties has provided a new lens through which to interpret its clinical activity and has opened up new avenues for rational combination strategies. Future research should focus on elucidating the direct effects of TK216 on the tumor microenvironment to better understand its overall anti-tumor activity and to identify potential biomarkers for patient selection. As of late 2024, the clinical development of TK216 has been discontinued (B1498344) by Oncternal Therapeutics, but the knowledge gained from its investigation provides valuable insights for the development of future targeted therapies for Ewing Sarcoma and other cancers.[14]

References

- 1. Oncogenic partnerships: EWS-FLI1 protein interactions initiate key pathways of Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. businesswire.com [businesswire.com]

- 3. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]

- 4. biorxiv.org [biorxiv.org]

- 5. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TK216 is an ETS Transcription Factor Inhibitor for Treatment of Ewing Sarcoma | MedChemExpress [medchemexpress.eu]

- 8. Non-chemotherapy adjuvant agents in TP53 mutant Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. ascopubs.org [ascopubs.org]

- 11. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Oncternal Therapeutics Announces Termination of its Clinical Studies and Exploration of Strategic Alternatives - BioSpace [biospace.com]

Investigating the Anti-Angiogenic Properties of SK-216: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concept: Mechanism of Action

Signaling Pathway of SK-216 in Anti-Angiogenesis

Caption: Proposed mechanism of this compound's anti-angiogenic action.

Data Presentation

The following tables summarize the quantitative findings on the anti-angiogenic effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Anti-Angiogenic Effects of this compound on HUVECs

| Assay | Cell Line | Treatment | Concentration | Observed Effect | Reference |

| Tube Formation | HUVEC | This compound | Data not available | Inhibition of VEGF-induced tube formation | [1][2][6] |

| Cell Migration | HUVEC | This compound | Data not available | Inhibition of VEGF-induced cell migration | [1][2][6] |

| Cell Proliferation | HUVEC | This compound | Data not available | No effect on cell proliferation | [2][6] |

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Effects of this compound

| Animal Model | Tumor Cell Line | Treatment | Dosage | Primary Endpoint | Result | Reference |

| Wild-type mice | Lewis Lung Carcinoma (LLC) | This compound in drinking water | 100 ppm | Subcutaneous tumor size | Significant reduction | [1][2][4][5][6] |

| Wild-type mice | Lewis Lung Carcinoma (LLC) | This compound in drinking water | 500 ppm | Subcutaneous tumor size | Significant reduction (dose-dependent trend) | [1][2][4][5][6] |

| Wild-type mice | B16 Melanoma | This compound in drinking water | 100 ppm | Subcutaneous tumor size | Significant reduction | [1][2][4][5][6] |

| Wild-type mice | B16 Melanoma | This compound in drinking water | 500 ppm | Subcutaneous tumor size | Significant reduction | [1][2][4][5][6] |

| Wild-type mice | Lewis Lung Carcinoma (LLC) | This compound in drinking water | 100 or 500 ppm | Angiogenesis (CD31 staining) | Significant reduction in CD31-positive vessel area | [2][6] |

| Wild-type mice | B16 Melanoma | This compound in drinking water | 100 or 500 ppm | Angiogenesis (CD31 staining) | Significant reduction in CD31-positive vessel area | [2][6] |

| Wild-type mice | Lewis Lung Carcinoma (LLC) | This compound in drinking water | 100 or 500 ppm | Lung metastases | Significant reduction in tumor nodules | [2][5] |

| Wild-type mice | B16 Melanoma | This compound in drinking water | 100 or 500 ppm | Lung metastases | Significant reduction in tumor nodules | [2][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Matrix (e.g., Matrigel)

-

Vascular Endothelial Growth Factor (VEGF)

-

This compound

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Inverted microscope with imaging capabilities

Protocol:

-

Plate Coating: Thaw basement membrane matrix on ice and coat the wells of a 96-well plate. Allow the matrix to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest HUVECs and resuspend them in basal medium. Seed the cells onto the solidified matrix.

-

Treatment: Add VEGF to the wells to induce tube formation. In treatment groups, add varying concentrations of this compound. Include appropriate vehicle controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Imaging and Analysis: Visualize the tube formation using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Experimental Workflow: HUVEC Tube Formation Assay

Caption: Workflow for the in vitro HUVEC tube formation assay.

In Vivo Mouse Tumor Model and Angiogenesis Assessment

This model evaluates the effect of this compound on tumor growth and angiogenesis in a living organism.

Materials:

-

Lewis Lung Carcinoma (LLC) or B16 Melanoma cells

-

This compound

-

Animal housing and care facilities

-

Calipers for tumor measurement

-

Immunohistochemistry reagents (e.g., anti-CD31 antibody)

-

Microscope for tissue analysis

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of LLC or B16 melanoma cells into the flank of the mice.

-

Treatment Administration: Administer this compound orally, for example, by dissolving it in the drinking water at specified concentrations (e.g., 100 ppm, 500 ppm). The control group receives regular drinking water.

-

Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.

-

Tissue Collection and Processing: At the end of the study period, euthanize the mice and excise the tumors. Fix the tumors in formalin and embed them in paraffin.

-

Immunohistochemistry: Section the paraffin-embedded tumors and perform immunohistochemical staining for the endothelial cell marker CD31 to visualize blood vessels.

-

Angiogenesis Quantification: Capture images of the stained tumor sections and quantify the microvessel density by measuring the CD31-positive area.

Experimental Workflow: In Vivo Angiogenesis Assessment

Caption: Workflow for the in vivo tumor model and angiogenesis assessment.

References

- 1. Treatment rationale and protocol design: an investigator-initiated phase II study of combination treatment of nivolumab and TM5614, a PAI-1 inhibitor for previously treated patients with non-small cell lung cancer - Masuda - Journal of Thoracic Disease [jtd.amegroups.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. promocell.com [promocell.com]

- 6. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]

The PAI-1 Inhibitor SK-216 and its Effects on VEGF-Induced Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to SK-216 and its Primary Target: PAI-1

The Complex Role of PAI-1 in VEGF Signaling

Effects of this compound on VEGF-Induced Endothelial Cell Functions

The primary evidence for this compound's impact on VEGF-driven angiogenesis comes from in vitro studies using HUVECs.

Quantitative Data on the Effects of this compound

The following table summarizes the available quantitative data on the effects of this compound on VEGF-induced HUVEC functions.

| Assay | Cell Type | Stimulant | This compound Concentration | Effect | Reference |

| Cell Migration | HUVEC | VEGF | 40 µmol/L | Statistically significant inhibition | [1] |

| Cell Migration | HUVEC | VEGF | 50 µmol/L | Statistically significant inhibition | [1] |

| Tube Formation | HUVEC | VEGF | 30 µmol/L | Statistically significant inhibition | [1] |

| Tube Formation | HUVEC | VEGF | 40 µmol/L | Statistically significant inhibition | [1] |

| Tube Formation | HUVEC | VEGF | 50 µmol/L | Statistically significant inhibition | [1] |

| Cell Proliferation | HUVEC | VEGF | Not specified | No effect | [1] |

Signaling Pathways and Experimental Workflows

VEGF-Induced Signaling Pathway

The following diagram illustrates the canonical VEGF signaling pathway in endothelial cells.

Hypothesized Mechanism of this compound Action

Experimental Workflow: HUVEC Migration Assay (Wound Healing)

The following diagram outlines a typical workflow for a wound healing assay to assess the effect of this compound on VEGF-induced HUVEC migration.

Experimental Workflow: HUVEC Tube Formation Assay

This diagram illustrates the workflow for a tube formation assay to evaluate the impact of this compound on the ability of HUVECs to form capillary-like structures.

Detailed Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the effects of this compound on VEGF-induced angiogenesis.

HUVEC Migration Assay (Wound Healing)

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in a T-75 flask with appropriate endothelial cell growth medium until they reach 80-90% confluency.

-

Seeding: Trypsinize the cells and seed them into a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Wounding: Once the cells have formed a confluent monolayer, create a linear scratch in the center of each well using a sterile p200 pipette tip.

-

Washing: Gently wash each well twice with phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Replace the PBS with endothelial cell basal medium containing 0.5% fetal bovine serum (FBS), VEGF (e.g., 20 ng/mL), and the desired concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µmol/L). Include a negative control (basal medium only) and a positive control (VEGF only).

-

Imaging (Time 0): Immediately after adding the treatment media, capture images of the wounds in each well using an inverted microscope with a camera.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.

-

Imaging (Final Time): After the incubation period, capture images of the same wound areas.

-

Analysis: Quantify the migration of cells into the wound area by measuring the change in the width of the scratch over time. The results can be expressed as a percentage of wound closure relative to the initial wound area.

HUVEC Tube Formation Assay

-

Matrigel Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a 96-well plate. Ensure the entire bottom of the well is covered.

-

Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Preparation: Trypsinize HUVECs and resuspend them in endothelial cell basal medium containing 0.5% FBS. Perform a cell count and adjust the cell concentration to approximately 1-2 x 10^5 cells/mL.

-

Treatment Preparation: Prepare the final cell suspensions containing VEGF (e.g., 20 ng/mL) and the desired concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µmol/L).

-

Seeding: Gently add 100 µL of the cell suspension to each Matrigel-coated well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Imaging: Visualize the formation of capillary-like structures using an inverted microscope. Capture images of several random fields for each well.

-

Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tube network using angiogenesis analysis software.

Conclusion and Future Directions

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) this compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis (2013) | Takeshi Masuda | 50 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Plasminogen activator inhibitor-1 inhibits angiogenic signaling by uncoupling vascular endothelial growth factor receptor-2-αVβ3 integrin cross talk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasminogen Activator Inhibitor-1 Inhibits Angiogenic Signaling by Uncoupling VEGF Receptor-2-αVβ3 Integrin Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SK-216 on Cancer Cell Invasion and Metastasis: A Technical Guide

Introduction to SK-216 and its Target, PAI-1

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies investigating the anti-invasive and anti-metastatic properties of this compound in various cancer models.

Table 1: In Vitro Effects of this compound on Osteosarcoma Cell Invasion

| Cell Line | Treatment Concentration | Duration | Invasion Inhibition (%) | Effect on Proliferation | Effect on Migration | Reference |

| 143B (Human Osteosarcoma) | 10 µM | 24 hours | Significant Suppression | No significant influence | No significant influence | [2][3] |

| 143B (Human Osteosarcoma) | 30 µM | 24 hours | Dose-dependent suppression | No significant influence | No significant influence | [2][3] |

Table 2: In Vivo Effects of this compound on Tumor Growth and Metastasis

| Cancer Model | Animal Model | Treatment | Primary Tumor Volume | Number of Lung Metastases | Reference |

| Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | This compound (100 ppm in drinking water) | Reduced | Significantly Reduced | [1][4] |

| Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | This compound (500 ppm in drinking water) | Reduced | Significantly Reduced | [4] |

| B16 Melanoma | C57BL/6 Mice | This compound (100 ppm in drinking water) | Reduced | Significantly Reduced | [1][4] |

| B16 Melanoma | C57BL/6 Mice | This compound (500 ppm in drinking water) | Reduced | Significantly Reduced | [4] |

| 143B Human Osteosarcoma | Nude Mice | This compound (Intraperitoneal injection) | No significant influence | Significantly Suppressed | [2][3] |

Mechanism of Action of this compound

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in inhibiting cancer invasion and metastasis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.[5][6][7]

Materials:

-

24-well Boyden chamber inserts with 8 µm pore size polycarbonate membranes

-

Matrigel basement membrane matrix

-

Cancer cell line (e.g., 143B human osteosarcoma)

-

Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Coating the Inserts: Thaw Matrigel overnight at 4°C. Dilute Matrigel with cold, serum-free medium and add to the upper chamber of the inserts. Incubate at 37°C for at least 4 hours to allow for gelation.

-

Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Seed the cell suspension into the upper chamber of the Matrigel-coated inserts. Add this compound at desired concentrations to the upper chamber.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

-

Quantification:

-

Remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-invading cells from the upper surface of the membrane.

-

Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol).

-

Stain the invading cells with Crystal Violet.

-

Count the number of stained cells in several microscopic fields. The percentage of invasion inhibition is calculated relative to the untreated control.

-

Experimental Workflow for In Vitro Invasion Assay

Caption: Workflow for the in vitro cancer cell invasion assay.

In Vivo Spontaneous Metastasis Model

This model assesses the effect of this compound on the metastasis of a primary tumor to a secondary site, such as the lungs.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line capable of metastasis (e.g., 143B)

-

This compound

-

Sterile PBS

-

Surgical tools for subcutaneous injection

Procedure:

-

Tumor Cell Inoculation: Harvest cancer cells and resuspend them in sterile PBS. Subcutaneously inject the cell suspension into the flank of the mice to form a primary tumor.

-

Treatment: Once the primary tumors are established, begin treatment with this compound. Administration can be through various routes, such as intraperitoneal injection or orally via drinking water, on a predetermined schedule. A control group should receive a vehicle control.

-

Monitoring: Monitor the growth of the primary tumor by measuring its dimensions with calipers at regular intervals.

-

Endpoint and Analysis: After a set period (e.g., 4-6 weeks), euthanize the mice.

-

Excise the lungs and fix them in Bouin's solution.

-

Count the number of visible metastatic nodules on the lung surface.

Western Blotting for PAI-1 and MMP-13

Materials:

-

Tumor tissue or cell lysates

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Homogenize tumor tissue or lyse cells in lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

References

- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of Host PAI-1 in the Antitumor Efficacy of SK-216: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Efficacy of SK-216 in Preclinical Cancer Models

The antitumor effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings, highlighting the compound's impact on primary tumor growth, metastasis, and angiogenesis.

Table 1: Effect of this compound on Primary Tumor Growth

| Cell Line | Mouse Strain | Treatment Group | Mean Tumor Volume (mm³) ± SEM | % Inhibition | p-value |

| Lewis Lung Carcinoma (LLC) | C57BL/6 | Control (water) | 2354.3 ± 559.3 | - | - |

| This compound (100 ppm) | 1566.0 ± 515.9 | 33.5% | < 0.05 | ||

| This compound (500 ppm) | 1125.0 ± 350.1 | 52.2% | < 0.01 | ||

| B16 Melanoma | C57BL/6 | Control (water) | 1850.7 ± 412.3 | - | - |

| This compound (500 ppm) | 980.4 ± 250.6 | 47.0% | < 0.05 |

Data synthesized from published studies.[3][4][5]

Table 2: Effect of this compound on Lung Metastasis

| Cell Line | Mouse Strain | Treatment Group | Mean Number of Lung Nodules ± SEM | % Inhibition | p-value |

| Lewis Lung Carcinoma (LLC) | C57BL/6 | Control (water) | 35.2 ± 8.1 | - | - |

| This compound (500 ppm) | 15.6 ± 4.5 | 55.7% | < 0.05 | ||

| B16 Melanoma | C57BL/6 | Control (water) | 42.5 ± 9.8 | - | - |

| This compound (500 ppm) | 21.3 ± 6.2 | 49.9% | < 0.05 |

Data synthesized from published studies demonstrating a significant reduction in metastatic burden.[3][5]

| Mouse Strain | Tumor Cells | Mean Tumor Volume (mm³) ± SEM | Mean Number of Lung Nodules ± SEM |

| Wild-Type | LLC (siControl) | 2410.5 ± 580.2 | 38.4 ± 7.9 |

| Wild-Type | LLC (siPAI-1) | 2355.1 ± 610.7 | 36.9 ± 8.3 |

| PAI-1 -/- | LLC (siControl) | 1250.3 ± 315.4 | 17.2 ± 5.1 |

| PAI-1 -/- | LLC (siPAI-1) | 1280.9 ± 330.1 | 18.1 ± 4.9 |

Table 4: In Vitro Effects of this compound on Endothelial Cell Function

| Assay | Cell Type | Treatment | Result | % Inhibition | p-value |

| Migration Assay | HUVEC | Control | 100% Migration | - | - |

| VEGF (20 ng/mL) | Increased Migration | - | < 0.01 | ||

| VEGF + this compound (10 µM) | Inhibited Migration | ~45% | < 0.05 | ||

| Tube Formation Assay | HUVEC | Control | Basal Tube Formation | - | - |

| VEGF (20 ng/mL) | Enhanced Tube Formation | - | < 0.01 | ||

| VEGF + this compound (10 µM) | Reduced Tube Length | ~50% | < 0.05 |

Data compiled from studies showing the direct anti-angiogenic effects of this compound on human umbilical vein endothelial cells (HUVECs).[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

Subcutaneous Tumor Model

Objective: To evaluate the effect of this compound on the growth of primary tumors in vivo.

Materials:

-

Lewis Lung Carcinoma (LLC) or B16 melanoma cells

-

6- to 8-week-old male C57BL/6 mice

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Phosphate-buffered saline (PBS)

-

This compound

-

Calipers

Procedure:

-

Culture LLC or B16 cells to 80-90% confluency.

-

Harvest cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 2.5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the flank of each mouse.

-

Randomly assign mice to control and treatment groups (n=6-8 per group).

-

Administer this compound orally by dissolving it in the drinking water at the desired concentrations (e.g., 100 ppm, 500 ppm). The control group receives regular drinking water.

-

Measure tumor dimensions twice weekly using calipers.

-

Calculate tumor volume using the formula: (length x width²) / 2.

-

Euthanize mice after a predetermined period (e.g., 14-21 days) or when tumors reach a specified size, and excise tumors for further analysis.

Tail Vein Metastasis Model

Objective: To assess the impact of this compound on the formation of lung metastases.

Materials:

-

LLC or B16 melanoma cells

-

6- to 8-week-old male C57BL/6 mice

-

Cell culture medium and PBS

-

This compound

-

Insulin syringes with a 27-gauge needle

Procedure:

-

Prepare a single-cell suspension of LLC or B16 cells in PBS at a concentration of 2.0 x 10^6 cells/mL.

-

Inject 100 µL of the cell suspension (2.0 x 10^5 cells) into the lateral tail vein of each mouse.

-

Provide this compound in the drinking water as described in the subcutaneous tumor model protocol.

-

After 21 days, euthanize the mice and carefully dissect the lungs.

-

Fix the lungs in Bouin's solution to enhance the visibility of metastatic nodules.

-

Count the number of visible tumor nodules on the lung surface under a dissecting microscope.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of this compound on VEGF-induced endothelial cell migration in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM)

-

Transwell inserts (8.0 µm pore size)

-

VEGF

-

This compound

-

Calcein-AM or crystal violet stain

Procedure:

-

Culture HUVECs to sub-confluency and then starve in serum-free medium for 4-6 hours.

-

Add EGM containing VEGF (20 ng/mL) with or without this compound to the lower chamber of the Transwell plate.

-

Resuspend the starved HUVECs in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Incubate for 4-6 hours at 37°C in a CO2 incubator.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet or a fluorescent dye like Calcein-AM.

-

Count the number of migrated cells in several random fields under a microscope.

Endothelial Cell Tube Formation Assay

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

HUVECs

-

Endothelial cell growth medium (EGM)

-

Matrigel or other basement membrane matrix

-

VEGF

-

This compound

-

Calcein-AM

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in EGM containing VEGF (20 ng/mL) with or without this compound.

-

Seed the HUVEC suspension onto the solidified Matrigel.

-

Incubate for 6-18 hours at 37°C.

-

Visualize the formation of tube-like structures using a phase-contrast microscope.

-

For quantification, stain the cells with Calcein-AM and measure the total tube length or the number of branch points using image analysis software.

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

A clear understanding of the experimental design is essential for interpreting the results. The following workflow diagram outlines the key in vivo experiments.

Caption: In vivo experimental workflow.

This workflow illustrates the key steps in the preclinical evaluation of this compound, from the preparation of tumor cells to the final analysis of tumor growth, metastasis, and angiogenesis.

Conclusion

References

- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collective cell migration of smooth muscle and endothelial cells: impact of injury versus non-injury stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 7. Differential response to neoadjuvant chemotherapy among 7 triple-negative breast cancer molecular subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on SK-216 in Different Cancer Cell Lines: A Technical Guide

Data Presentation

| Cancer Model | Key Findings | References |

| Lewis Lung Carcinoma (LLC) | Systemic administration of SK-216 reduced the size of subcutaneous tumors and the extent of metastases. This anti-tumor effect is mediated through its interaction with host PAI-1 and is associated with the anti-angiogenic properties of this compound. | [1] |

| B16 Melanoma | Oral administration of this compound in mice with PAI-1-nonsecreting B16 melanoma cells resulted in reduced tumor size and metastasis, indicating the drug's efficacy is not dependent on PAI-1 secretion by the tumor cells themselves. | [1] |

| Human Osteosarcoma (143B cells) | This compound treatment suppressed the invasion activity of 143B osteosarcoma cells in vitro. This was associated with an inhibition of PAI-1 expression and a dose-dependent reduction in Matrix Metalloproteinase-13 (MMP-13) secretion. Notably, this compound did not influence the proliferation or migration of these cells in this study. In a mouse model, intraperitoneal injection of this compound led to a downregulation of PAI-1 expression in primary tumors and suppressed lung metastases without affecting the proliferative activity of tumor cells in the primary lesions. | |

| Human Umbilical Vein Endothelial Cells (HUVEC) | This compound inhibited VEGF-induced migration and tube formation by HUVEC in vitro, demonstrating its anti-angiogenic potential. | [1] |

Signaling Pathways and Mechanisms of Action

References

SK-216: A Technical Guide on its Attenuation of Epithelial-Mesenchymal Transition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Epithelial-Mesenchymal Transition (EMT)

Epithelial-mesenchymal transition is a cellular reprogramming process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype with enhanced migratory and invasive capabilities. This transition is fundamental in embryonic development and wound healing. However, its aberrant activation in pathological conditions, particularly cancer, is a key driver of tumor invasion, metastasis, and the development of therapeutic resistance.

The hallmarks of EMT include the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers like N-cadherin, Vimentin, and fibronectin. This phenotypic switch is orchestrated by a complex network of signaling pathways, with the Transforming Growth Factor-β (TGF-β) pathway being a principal inducer. Key transcription factors, including Snail, Slug, and Twist, are activated downstream of these pathways and are responsible for executing the EMT program.

SK-216: A Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor

Mechanism of Action: this compound's Effect on EMT

The TGF-β/PAI-1 Axis in EMT

The canonical TGF-β signaling pathway initiates with the binding of TGF-β ligands to their cell surface receptors, leading to the phosphorylation and activation of Smad proteins. Activated Smads translocate to the nucleus and, in conjunction with other transcription factors, regulate the expression of target genes, including those that drive EMT.

Signaling Pathway Diagram

References

- 1. SK 216 | Plasminogen Activator Inhibitor-1 | Tocris Bioscience [tocris.com]

- 2. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. wcrj.net [wcrj.net]

- 5. Role of plasminogen activator inhibitor-1 (PAI-1) in cancer stem cells - WCRJ [wcrj.net]

- 6. Epithelial-mesenchymal transition induced PAI-1 is associated with prognosis of triple-negative breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]

- 8. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SK-216 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: SK-216 Signaling Pathway

References

Application Notes: Experimental Design Using SNU-216 Gastric Cancer Cell Line

Introduction

The SNU-216 cell line was established from a lymph node metastasis of a 33-year-old female patient with gastric carcinoma.[2][3] These cells are instrumental in studying the molecular mechanisms of gastric cancer, screening anti-cancer therapeutics, and investigating signal transduction pathways.[2][4]

Cell Line Characteristics

A summary of the key characteristics of the SNU-216 cell line is provided below.

| Characteristic | Description | Reference |

| Origin | Human | [2][3] |

| Tissue Source | Metastatic Lymph Node (Stomach Cancer) | [2][3] |

| Morphology | Epithelial-like | [2] |

| Doubling Time | Approximately 36 hours | [3] |

| Key Genetic Feature | TP53 Mutation (p.Val216Met) | [3] |

| Growth Properties | Adherent | [5] |

Experimental Protocols

Protocol 1: Handling and Culturing of SNU-216 Cells

This protocol outlines the standard procedure for thawing, maintaining, and subculturing SNU-216 cells.

Materials:

-

SNU-216 cells (frozen vial)

-

Complete Growth Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

-

0.25% Trypsin-EDTA

-

Sterile cell culture flasks (T-75)

-

Sterile centrifuge tubes (15 mL, 50 mL)

-

Water bath at 37°C

-

CO2 Incubator (37°C, 5% CO2)

-

Inverted Microscope

Procedure:

-

Thawing Frozen Cells:

-

Rapidly thaw the frozen vial of SNU-216 cells in a 37°C water bath until a small ice crystal remains.[6]

-

Aseptically transfer the cell suspension into a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 150 x g for 5 minutes.[7]

-

Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Maintaining Cultures:

-

Monitor cell growth daily using an inverted microscope.

-

Change the culture medium every 2-3 days to ensure an adequate supply of nutrients.

-

-

Subculturing (Passaging):

-

Subculture the cells when they reach 70-80% confluency.[8]

-

Aspirate the old medium from the flask.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell layer is covered.

-

Incubate for 2-5 minutes at 37°C, or until cells detach. Gently tap the side of the flask to aid detachment.[7]

-

Add 8-10 mL of complete growth medium to inactivate the trypsin.

-

Transfer the cell suspension to a 15 mL centrifuge tube and centrifuge at 150 x g for 5 minutes.

-

Discard the supernatant, resuspend the pellet in fresh medium, and seed new flasks at a ratio of 1:3 to 1:6.

-

Protocol 2: Cytotoxicity Assay Using MTT

This protocol provides a method to assess the effect of a therapeutic compound (e.g., an inhibitor like SK-216) on the viability of SNU-216 cells.

Materials:

-

SNU-216 cells in logarithmic growth phase

-

Complete Growth Medium

-

Therapeutic compound (e.g., this compound)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count SNU-216 cells as described in Protocol 1.

-

Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the therapeutic compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO or the solvent used for the compound) and a no-cell control (medium only).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Quantitative Data Summary

| Assay Parameter | Value | Description |

| Seeding Density (96-well plate) | 5 x 10³ cells/well | Optimal for 24-72h proliferation/cytotoxicity assays. |

| Seeding Density (T-75 flask) | 1.5 - 2.0 x 10⁶ cells | Recommended for routine subculturing. |

| Subculture Ratio | 1:3 to 1:6 | Based on achieving 70-80% confluency in 2-4 days. |

| Incubation Conditions | 37°C, 5% CO2 | Standard conditions for mammalian cell culture. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a cytotoxicity experiment using the SNU-216 cell line.

Caption: Workflow for SNU-216 cytotoxicity assay.

STAT3 Signaling Pathway in Gastric Cancer

The STAT3 signaling pathway is frequently dysregulated in gastric cancer and is a common target for therapeutic intervention.[4] It plays a crucial role in cell proliferation, survival, and angiogenesis.

Caption: Simplified STAT3 signaling pathway in gastric cancer.

References

- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Engineering Gastric Cancer Cell SNU-216 for Self-destruction - Creative Biolabs [creative-biolabs.com]

- 3. Cellosaurus cell line SNU-216 (CVCL_3946) [cellosaurus.org]

- 4. STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects [mdpi.com]

- 5. Characteristics of cell lines established from human colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encodeproject.org [encodeproject.org]

- 7. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 8. Transcriptomic profiling of 39 commonly-used neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Concentration of SK-216 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The optimal concentration of SK-216 can vary depending on the cell type, assay duration, and the specific biological process being investigated. The following table summarizes reported effective concentrations of this compound in various in vitro assays.

| Assay Type | Cell Line | Effective Concentration Range | Notes |

| PAI-1 Inhibition | - | IC50: 44 µM | This is the concentration required to inhibit 50% of PAI-1 activity.[1] |

| HUVEC Tube Formation | HUVEC | 30 - 50 µM | Statistically significant inhibition of VEGF-induced tube formation was observed in this range.[2] |

| HUVEC Migration | HUVEC | 10 - 50 µM | Dose-dependent inhibition of VEGF-induced migration.[2] |

| Cell Invasion | 143B (Human Osteosarcoma) | 25 - 50 µM | Dose-dependent inhibition of cell invasion.[3] |

| Inhibition of TGF-β-induced PAI-1 Expression | A549 (Human Lung Carcinoma) | 50 - 100 µM | Blockade of TGF-β-induced PAI-1 expression.[1] |

| HUVEC Proliferation | HUVEC | Up to 50 µM | No significant effect on VEGF-induced proliferation was observed at these concentrations.[2] |

Experimental Protocols

Below are detailed protocols for key in vitro assays, incorporating the use of this compound. It is crucial to optimize these protocols for your specific experimental conditions.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Matrix (e.g., Matrigel®)

-

This compound (stock solution in DMSO)

-

VEGF (Vascular Endothelial Growth Factor)

-

96-well plate

-

Calcein AM (optional, for fluorescence imaging)

Protocol:

-

Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the matrix to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest HUVECs and resuspend them in a serum-starved medium. Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells per well.

-

Treatment: Prepare different concentrations of this compound (e.g., 10, 30, 50 µM) and a vehicle control (DMSO) in a serum-starved medium containing a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL). Add the treatment solutions to the respective wells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures under a microscope. For quantification, capture images and measure parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin). If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

-

HUVECs or other cell line of interest

-

Complete Growth Medium

-

Serum-free or low-serum medium

-

This compound (stock solution in DMSO)

-

VEGF or other chemoattractant

-

6-well or 12-well plates

-

Pipette tip (p200 or p1000) or a dedicated scratch tool

Protocol:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add serum-free or low-serum medium containing different concentrations of this compound (e.g., 10, 30, 50 µM) and a vehicle control. A positive control with a chemoattractant like VEGF can also be included.

-

Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the bottom of the plate for consistent imaging). This is the 0-hour time point.

-

Incubation: Incubate the plate at 37°C.

-

Time-course Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

-

Quantification: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure relative to the 0-hour time point.

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of cells to invade through a basement membrane matrix.

Materials:

-

Cell line of interest (e.g., 143B osteosarcoma cells)

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Basement Membrane Matrix (e.g., Matrigel®)

-

Serum-free medium

-

Complete Growth Medium (as a chemoattractant)

-

This compound (stock solution in DMSO)

-

Cotton swabs

-

Methanol (B129727) for fixation

-

Crystal Violet for staining

Protocol:

-

Insert Coating: Thaw the basement membrane matrix and dilute it with serum-free medium. Coat the upper surface of the transwell inserts with the diluted matrix and allow it to solidify at 37°C.

-

Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed the cells into the upper chamber of the coated inserts.

-

Treatment: Add different concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control to the cell suspension in the upper chamber.

-

Chemoattractant: Add complete growth medium (containing serum) to the lower chamber as a chemoattractant.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and then stain with Crystal Violet.

-

Quantification: Wash the inserts and allow them to air dry. Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields under a microscope.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action in Angiogenesis

References

Application Notes and Protocols: Preparation of SK-216 Stock Solution for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to SK-216

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioic acid disodium (B8443419) salt | |

| Molecular Formula | C29H29NO6Na2 | |

| Molecular Weight | 533.52 g/mol | |

| CAS Number | 654080-03-2 | |

| Appearance | Solid | |

| Solubility | Water (up to 5 mM with gentle warming) |

Preparation of this compound Stock Solution

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in water. The concentration can be adjusted based on specific experimental requirements.

Materials and Equipment

-

This compound powder

-

Sterile, nuclease-free water

-

Sterile conical tubes (e.g., 1.5 mL, 15 mL, or 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heat block (optional, for gentle warming)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves

Experimental Protocol

Step 1: Determine the Required Amount of this compound

Calculate the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution using the following formula:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

Example for 1 mL of 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.001 L x 533.52 g/mol = 0.0053352 g = 5.34 mg

Step 2: Weighing this compound

-

Place a sterile conical tube on the analytical balance and tare the balance.

-

Carefully weigh the calculated amount of this compound powder and transfer it into the conical tube.

Step 3: Dissolving this compound

-

Add a portion of the sterile water to the conical tube containing the this compound powder. For a 10 mM stock solution, you can start with approximately 80% of the final volume.

-

Vortex the tube for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) can be applied. Intermittently vortex the solution until the powder is completely dissolved.

-

Once dissolved, add sterile water to reach the final desired volume.

Step 4: Sterilization

-

To ensure the sterility of the stock solution for cell culture experiments, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.[3]

Step 5: Aliquoting and Storage

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]

Stock Solution Preparation Table

The following table provides quick calculations for preparing common concentrations of this compound stock solutions.

| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |

| 1 mM | 0.53 mg | 2.67 mg | 5.34 mg |

| 5 mM | 2.67 mg | 13.34 mg | 26.68 mg |

| 10 mM | 5.34 mg | 26.68 mg | 53.35 mg |

Workflow Diagram

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Avoid inhalation of the powder and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Signaling Pathway Involving PAI-1

References

Application Notes and Protocols: Matrigel Plug Assay for Evaluating the Anti-Angiogenic Effects of SK-216

For Researchers, Scientists, and Drug Development Professionals

Matrigel™, a solubilized basement membrane extract, provides a scaffold for endothelial cell infiltration and the formation of new blood vessels when implanted subcutaneously in mice.[2][5] By incorporating pro-angiogenic factors, a robust vascular network can be induced within the Matrigel™ plug. The effect of therapeutic agents, such as SK-216, on this process can then be quantified. This compound has been shown to limit tumor progression and angiogenesis, making it a compound of interest for anti-angiogenic studies.[1]

This document offers detailed experimental protocols, guidelines for data presentation, and visual diagrams to facilitate the successful execution and interpretation of this assay.

Experimental Protocols

Materials and Equipment

Animals:

-

6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice).

Reagents:

-

Growth factor-reduced Matrigel™ (Corning® or equivalent)

-

Recombinant Murine or Human Vascular Endothelial Growth Factor (VEGF)

-

Recombinant Murine or Human Basic Fibroblast Growth Factor (bFGF)

-

Heparin

-

This compound

-

Vehicle for this compound (to be determined based on solubility, e.g., DMSO, PBS)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)

-

Phosphate-Buffered Saline (PBS)

-

10% Neutral Buffered Formalin

-

Paraffin

-

Hematoxylin and Eosin (H&E) stains

-

Primary antibody: Anti-CD34 or Anti-CD31 antibody (for endothelial cell staining)

-

Secondary antibody (corresponding to the primary antibody)

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Drabkin's Reagent (for hemoglobin quantification)

-

Hemoglobin standard

Equipment:

-

Laminar flow hood

-

Ice bucket and ice

-

Chilled syringes (24-27G needles) and tubes

-

Hemocytometer

-

Centrifuge

-

Microscope with digital camera

-

Spectrophotometer

-

Cryostat or microtome

-

General laboratory equipment

Experimental Workflow Diagram

References

- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

Application Notes and Protocols for Western Blot Analysis of PAI-1 Expression Following SK-216 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

| SK-216 Concentration (µM) | Mean Relative PAI-1 Expression (%) | Standard Deviation (%) |

| 0 (Control) | 100 | 0 |

| 25 | 60 | 5.2 |

| 50 | 60 | 4.8 |

Data is derived from a study on human osteosarcoma cells and may vary depending on the cell type and experimental conditions.[3]

Signaling Pathway

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., human osteosarcoma 143B cells, or other relevant cell lines) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 25, 50 µM).

-

Treatment: Aspirate the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubation: Incubate the cells for the desired time period (e.g., 48 hours).

Protein Extraction

-

Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to each dish.

-

Cell Scraping and Collection: Scrape the adherent cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).

Western Blot Analysis

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10% SDS-PAGE). Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-mouse or anti-rabbit, depending on the primary antibody) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin or GAPDH), or use a total protein stain.

Experimental Workflow

References

Application Notes: In Vitro Tube Formation Assay Using HUVECs and the PAI-1 Inhibitor, SK-216

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably in tumor growth and metastasis.[1] The ability to modulate angiogenesis is therefore a significant area of interest for therapeutic development. The in vitro tube formation assay is a widely used method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures.[2][3][4] This assay commonly utilizes Human Umbilical Vein Endothelial Cells (HUVECs) cultured on a basement membrane extract, such as Matrigel®, which provides the necessary extracellular matrix components for the cells to differentiate and form a tubular network.[5][6][7]

These application notes provide a detailed protocol for performing a tube formation assay with HUVECs to evaluate the anti-angiogenic effects of SK-216.

Data Presentation

The following table summarizes hypothetical quantitative data from a tube formation assay investigating the effect of this compound on HUVEC tube formation. Data is presented as mean ± standard deviation.

| Treatment Group | Concentration (µM) | Total Tube Length (µm) | Number of Junctions | Number of Loops |

| Vehicle Control (DMSO) | 0 | 12540 ± 850 | 150 ± 15 | 85 ± 9 |

| This compound | 1 | 10230 ± 720 | 118 ± 12 | 62 ± 7 |

| This compound | 10 | 7560 ± 610 | 85 ± 9 | 41 ± 5 |

| This compound | 50 | 4120 ± 450 | 42 ± 6 | 18 ± 4 |

| Positive Control (Suramin) | 100 | 3580 ± 390 | 35 ± 5 | 15 ± 3 |

Experimental Protocols

Materials and Reagents

-

Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, e.g., passage 2-6)[10]

-

Endothelial Cell Growth Medium (e.g., EGM™-2)[7]

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

-

Growth factor-reduced Matrigel® Basement Membrane Matrix[5]

-

This compound (to be dissolved in an appropriate solvent, e.g., DMSO)

-

Positive control for inhibition (e.g., Suramin)

-

Vehicle control (e.g., DMSO)

-

96-well tissue culture plates[11]

-

Humidified incubator (37°C, 5% CO2)[11]

-

Inverted microscope with a camera[13]

-

Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Workflow Diagram

Caption: Experimental workflow for the HUVEC tube formation assay with this compound.

Step-by-Step Protocol

-

Preparation of Matrigel®-coated Plates:

-

Thaw growth factor-reduced Matrigel® overnight at 4°C on ice.[5]

-

Pre-chill a 96-well plate and pipette tips at -20°C.[5]

-

Using the pre-chilled tips, add 50 µL of thawed Matrigel® to each well of the 96-well plate.[11] Ensure even distribution by gently swirling the plate. Avoid introducing air bubbles.[14]

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.[10][11]

-

-

HUVEC Culture and Preparation:

-

Culture HUVECs in Endothelial Cell Growth Medium in a T75 flask until they reach 70-80% confluency.[5][10] It is recommended to use low-passage cells.[10]

-